1: Citrome L, Du Y, Weiden PJ. Assessing effectiveness of aripiprazole lauroxil
vs placebo for the treatment of schizophrenia using number needed to treat and
number needed to harm. Neuropsychiatr Dis Treat. 2019 Sep 12;15:2639-2646. doi:
10.2147/NDT.S207910. eCollection 2019. PubMed PMID: 31686823; PubMed Central
PMCID: PMC6751763.
2: Hard ML, Wehr A, von Moltke L, Du Y, Farwick S, Walling DP, Sonnenberg J.
Pharmacokinetics and safety of deltoid or gluteal injection of aripiprazole
lauroxil NanoCrystal(®) Dispersion used for initiation of the long-acting
antipsychotic aripiprazole lauroxil. Ther Adv Psychopharmacol. 2019 Jul
2;9:2045125319859964. doi: 10.1177/2045125319859964. eCollection 2019. PubMed
PMID: 31308935; PubMed Central PMCID: PMC6607563.
3: Farwick S, Hickey MB, Jacobs G, Faldu SP, Vandiver J, Weiden PJ. Best
Practices for Aripiprazole Lauroxil Administration: From Formulation Development
to Injection Technique. J Psychiatr Pract. 2019 Mar;25(2):82-90. doi:
10.1097/PRA.0000000000000376. PubMed PMID: 30849056.
4: Correll CU, Stanford AD, Claxton A, Du Y, Weiden PJ. Social and functional
outcomes with two doses of aripiprazole lauroxil vs placebo in patients with
schizophrenia: a post-hoc analysis of a 12-week phase 3 efficacy study.
Psychiatry Res. 2019 Apr;274:176-181. doi: 10.1016/j.psychres.2019.02.021. Epub
2019 Feb 14. PubMed PMID: 30802689.
5: Miller BJ, Claxton A, Du Y, Weiden PJ, Potkin SG. Switching patients with
schizophrenia from paliperidone palmitate to aripiprazole lauroxil: A 6-month,
prospective, open-label study. Schizophr Res. 2019 Jun;208:44-48. doi:
10.1016/j.schres.2019.01.038. Epub 2019 Feb 7. PubMed PMID: 30745067.
6: Nasrallah HA, Aquila R, Du Y, Stanford AD, Claxton A, Weiden PJ. Long-term
safety and tolerability of aripiprazole lauroxil in patients with schizophrenia.
CNS Spectr. 2019 Aug;24(4):395-403. doi: 10.1017/S1092852918001104. Epub 2018 Aug
15. PubMed PMID: 30109845.
7: Ehret MJ, Davis E, Luttrell SE, Clark C. Aripiprazole Lauroxil NanoCrystal(®)
Dispersion Technology (Aristada Initio(®)). Clin Schizophr Relat Psychoses.
Summer 2018;12(2):92-96. doi: 10.3371/CSRP.EHDA071918. PubMed PMID: 30040476.
8: Hard ML, Wehr AY, Du Y, Weiden PJ, Walling D, von Moltke L. Pharmacokinetic
Evaluation of a 1-Day Treatment Initiation Option for Starting Long-Acting
Aripiprazole Lauroxil for Schizophrenia. J Clin Psychopharmacol. 2018
Oct;38(5):435-441. doi: 10.1097/JCP.0000000000000921. PubMed PMID: 30015676;
PubMed Central PMCID: PMC6133194.
9: Hard ML, Wehr AY, Sadler BM, Mills RJ, von Moltke L. Population
Pharmacokinetic Analysis and Model-Based Simulations of Aripiprazole for a 1-Day
Initiation Regimen for the Long-Acting Antipsychotic Aripiprazole Lauroxil. Eur J
Drug Metab Pharmacokinet. 2018 Aug;43(4):461-469. doi: 10.1007/s13318-018-0488-4.
PubMed PMID: 29943125; PubMed Central PMCID: PMC6060990.
10: Weiden PJ, Du Y, Liu CC, Stanford AD. Switching stable patients with
schizophrenia from their oral antipsychotics to aripiprazole lauroxil: a post hoc
safety analysis of the initial 12-week crossover period. CNS Spectr. 2019
Aug;24(4):419-425. doi: 10.1017/S1092852918000986. Epub 2018 Jun 26. PubMed PMID:
29941057.